Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Basic Properties of 3-(1H-Imidazol-4-yl)pyridine
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 3-(1H-Imidazol-4-yl)pyridine, a heterocyclic compound of significant interest to the scientific community. By integrating data on its physicochemical characteristics, synthesis, analytical characterization, and biological relevance, this document serves as a vital resource for researchers, chemists, and professionals in drug development. The guide emphasizes the causality behind its properties and the practical application of this knowledge in a laboratory and research setting.
Introduction and Molecular Overview
3-(1H-Imidazol-4-yl)pyridine, with CAS Number 51746-85-1, is a bifunctional heterocyclic molecule incorporating both a pyridine and an imidazole ring.[1][2][3] This unique structural arrangement confers a rich chemical personality, making it a valuable scaffold and building block in medicinal chemistry and materials science.[4] The imidazole ring is a ubiquitous feature in many natural compounds, including enzymes and alkaloids, highlighting its role in critical biological processes.[2] The pyridine moiety, a common pharmacophore, imparts distinct electronic and solubility properties. The strategic combination of these two rings results in a molecule with tunable basicity, hydrogen bonding capabilities, and potential for diverse biological interactions, positioning it as a molecule of interest for therapeutic applications.[4]
Caption: General workflow for synthesis from a thiol precursor.
Three-Component, One-Pot Synthesis
A novel and efficient approach reported in the literature is a three-component, one-pot condensation reaction. [5][6][7][8]This method involves reacting aldehydes, o-picolylamines, and isocyanides in the presence of a Lewis acid catalyst, such as Indium(III) chloride, in methanol. [6][7]Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their ability to rapidly generate molecular diversity and complexity from simple starting materials in a single step. However, it's important to note that a correction to the initial report on this reaction suggested the product might be a pyrido[1,2-a]pyrazine instead of a 1H-imidazol-4-yl-pyridine, emphasizing the critical need for thorough structural verification. [9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum of 3-(1H-Imidazol-4-yl)pyridine is expected to show distinct signals for the protons on both the pyridine and imidazole rings. [10]The protons on the pyridine ring will appear in the aromatic region (typically δ 7-9 ppm), with their chemical shifts and coupling patterns being characteristic of a 3-substituted pyridine. [11][12]The imidazole protons also resonate in the aromatic region (around δ 7-8 ppm), and the NH proton will likely appear as a broad singlet at a lower field, the position of which can be solvent-dependent. [13][14][15]* ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of sp²-hybridized carbons in aromatic heterocyclic systems. [15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound. [2]A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, would be appropriate for analysis. [16]The purity is determined by integrating the peak area of the main component relative to the total peak area.
Caption: Standard analytical workflow for compound validation.
Biological Significance and Applications in Drug Discovery
The structural motifs within 3-(1H-Imidazol-4-yl)pyridine are prevalent in a wide range of biologically active molecules. Imidazopyridines, a related class of fused heterocycles, are known to exhibit diverse pharmacological activities, acting as anticancer agents, GABAA receptor modulators, and inhibitors of various enzymes. [17][18][19][20] While specific biological data for 3-(1H-Imidazol-4-yl)pyridine itself is limited in the provided context, its value lies in its role as a versatile building block. [4]Its structure allows for functionalization at multiple points on both rings, enabling the generation of libraries of compounds for screening against various biological targets. For instance, derivatives of imidazo[4,5-b]pyridines have been investigated as selective mTOR inhibitors for cancer therapy. [21]The pyridine and imidazole rings can act as key pharmacophoric elements, participating in hydrogen bonding, π-stacking, and metal coordination with biological macromolecules.
Caption: Role as a core scaffold in a drug discovery pipeline.
Safe Handling and Storage
To maintain the integrity of 3-(1H-Imidazol-4-yl)pyridine, proper storage is essential.
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Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. [1]For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components. * Safety: It is classified as an irritant. [1][2]Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical.
Conclusion
3-(1H-Imidazol-4-yl)pyridine is a heterocyclic compound with a compelling set of basic properties that make it highly relevant to researchers in medicinal chemistry and organic synthesis. Its balanced solubility, predictable basicity, and the proven biological relevance of its constituent rings establish it as a valuable scaffold for the development of novel therapeutic agents. This guide has provided a detailed examination of its physicochemical characteristics, synthetic methodologies, and analytical validation, offering a foundational resource for its effective application in scientific research.
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